

synthesis of 3-Amino-4-pyrazolecarbonitrile from ethoxymethylenemalononitrile

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Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarbonitrile

Cat. No.: B176504

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Application Notes: Synthesis of 3-Amino-4-pyrazolecarbonitrile

Introduction

3-Amino-4-pyrazolecarbonitrile (CAS No: 16617-46-2) is a pivotal chemical intermediate in the field of medicinal chemistry and organic synthesis.^{[1][2]} Its molecular structure, featuring both a cyano group and an active amino unit, makes it a versatile building block for the synthesis of various heterocyclic compounds.^{[1][3]} Notably, it serves as a crucial precursor in the manufacturing of several active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of the hypnotic agent Zaleplon and the antineoplastic drug Ibrutinib.^{[1][2]} The efficient synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

Reaction Principle

The synthesis involves a condensation reaction between ethoxymethylenemalononitrile and hydrazine hydrate.^{[4][5]} In this process, the hydrazine acts as a dinucleophile. The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization to form the pyrazole ring. The ethoxy group is eliminated during this process.

Experimental Protocol: Synthesis of 3-Amino-4-pyrazolecarbonitrile

This protocol details the laboratory-scale synthesis of **3-Amino-4-pyrazolecarbonitrile** from ethoxymethylenemalononitrile and hydrazine hydrate.[\[1\]](#)

Materials and Equipment

- Reagents:
 - 2-(Ethoxymethylene)malononitrile (EMMN)
 - Hydrazine hydrate
 - Ethanol (absolute)
- Equipment:
 - Round-bottom flask
 - Dropping funnel
 - Reflux condenser
 - Steam bath or heating mantle
 - Magnetic stirrer and stir bar
 - Beaker
 - Büchner funnel and filter flask
 - Vacuum source
 - Refrigerator or ice bath
 - Melting point apparatus

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 8.64 g (0.070 mol) of 2-(ethoxymethylene)malononitrile in an appropriate volume of ethanol.
- Addition of Hydrazine: While stirring the ethanol solution, slowly add 5.0 g (0.156 mol) of hydrazine hydrate dropwise from the dropping funnel. An exothermic reaction may be observed.
- Heating: After the addition is complete, heat the reaction mixture using a steam bath for approximately 30 minutes. A white precipitate should begin to form during this time.[\[1\]](#)
- Crystallization: Once the heating is complete, transfer the reaction mixture to a refrigerator and leave it overnight to ensure complete crystallization of the product.[\[1\]](#)
- Isolation of Product: Collect the white solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected precipitate with a small amount of pre-chilled ethanol to remove any unreacted starting materials or impurities.[\[1\]](#)
- Drying: Dry the final product, **3-Amino-4-pyrazolecarbonitrile**, under vacuum or in a desiccator.

Characterization

- Appearance: White crystalline solid.[\[1\]](#)
- Melting Point: 168-170 °C (literature value).[\[1\]](#) Another reported range is 172-174 °C.[\[1\]\[6\]](#)
- Solubility: Low solubility in water, but higher solubility in alcoholic organic solvents like ethanol and methanol.[\[1\]\[6\]](#)

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol described.

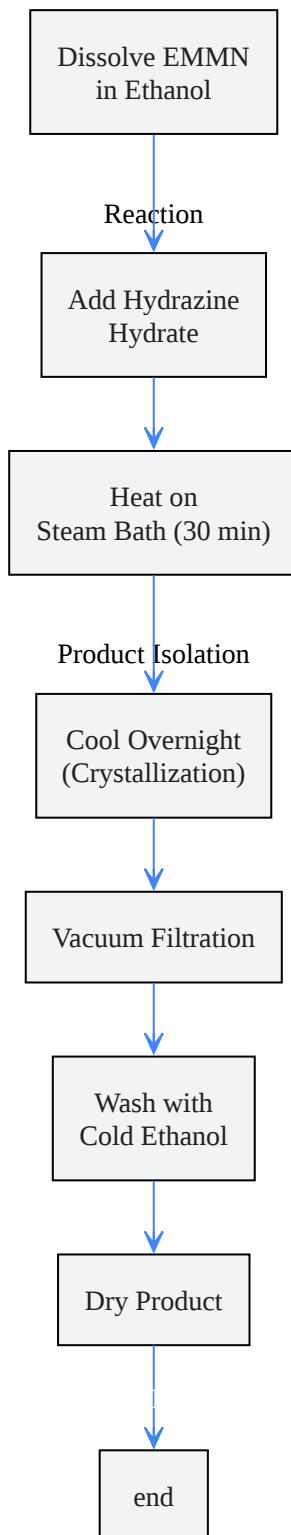
Parameter	Value	Reference
Reactants		
Ethoxymethylenemalononitrile	8.64 g (0.070 mol)	[1]
Hydrazine Hydrate	5.0 g (0.156 mol)	[1]
Solvent		
Ethanol	Sufficient volume for dissolution	[1]
Reaction Conditions		
Temperature	Heating on steam bath, then cooling	[1]
Time	30 minutes heating, overnight cool	[1]
Product		
Compound Name	3-Amino-4-pyrazolecarbonitrile	[1]
Theoretical Yield	~7.57 g	
Actual Yield (Example)	3.05 g (86%)	[1]
Melting Point	168-170 °C / 172-174 °C	[1]

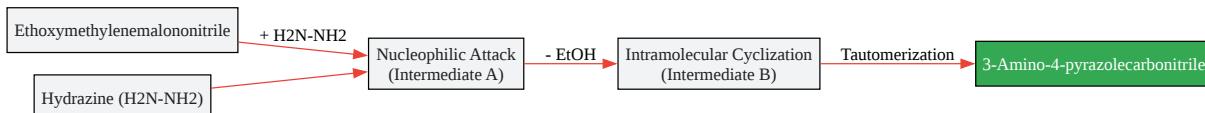
Visualizations

Reaction Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Reaction Setup





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